(2E)-2-cyano-N-(4-methoxyphenyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-cyano-N-(4-methoxyphenyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyano group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidin-4-one core, making it a candidate for diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, 3-methylphenol, and appropriate pyrimidine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Anticancer Activity: Preliminary studies may indicate activity against certain cancer cell lines.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core are crucial for binding to these targets, influencing their activity. The exact pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(4-methoxyphenyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: shares similarities with other pyrido[1,2-a]pyrimidin-4-one derivatives.
Differences: Unique structural features, such as the specific positioning of the cyano and methoxy groups, confer distinct chemical and biological properties.
Uniqueness
Structural Complexity: The combination of functional groups and the pyrido[1,2-a]pyrimidin-4-one core makes it unique.
Biological Activity: Its potential to interact with multiple biological targets sets it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H22N4O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H22N4O4/c1-17-6-4-8-22(14-17)35-26-23(27(33)31-13-5-7-18(2)24(31)30-26)15-19(16-28)25(32)29-20-9-11-21(34-3)12-10-20/h4-15H,1-3H3,(H,29,32)/b19-15+ |
InChI Key |
SHWHLPJUAXASDT-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.